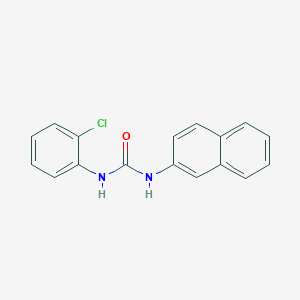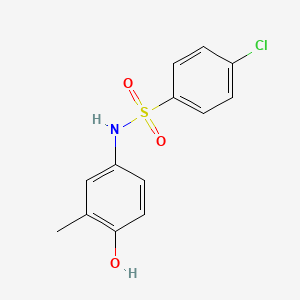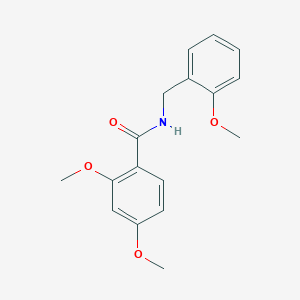
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine
Descripción general
Descripción
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, also known as MPAP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MPAP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium signaling, which is important for various physiological processes such as cell survival, neurotransmitter release, and synaptic plasticity. By binding to the sigma-1 receptor, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine may modulate these processes and produce a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been found to have a range of biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammatory effects. In animal studies, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been shown to protect against ischemic injury, reduce pain sensitivity, and decrease inflammation. These effects are thought to be mediated through the sigma-1 receptor, although the exact mechanisms are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in various biological systems without affecting other receptors or pathways. However, one limitation of using 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is its potential for off-target effects. Although it is highly selective for the sigma-1 receptor, it may still interact with other proteins or receptors in the cell, leading to unintended effects.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine. One area of interest is its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of these diseases, and further research may lead to the development of novel treatments.
Another potential area of research is the development of new sigma-1 receptor ligands based on the structure of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine. By modifying the structure of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, researchers may be able to develop compounds with improved selectivity, potency, and efficacy.
Conclusion:
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, or 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, is a synthetic compound that has been studied extensively for its potential applications in scientific research. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has a range of biochemical and physiological effects, and its selectivity for the sigma-1 receptor makes it a valuable tool for investigating the role of this receptor in various biological systems. Although there are some limitations to its use, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has the potential to lead to new treatments for neurological disorders and the development of novel sigma-1 receptor ligands.
Métodos De Síntesis
The synthesis of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 2-methyl-3-phenylacrylic acid chloride in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising areas of research involving 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is its potential use as a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been found to bind selectively to the sigma-1 receptor, making it a valuable tool for investigating the role of this receptor in various biological systems.
Propiedades
IUPAC Name |
(Z)-2-methyl-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-17(16-18-8-4-2-5-9-18)20(23)22-14-12-21(13-15-22)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINQNPGLFXMEG-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-2-methyl-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)
![2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)
![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)
